1,3-Dimethylcyclohexanol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

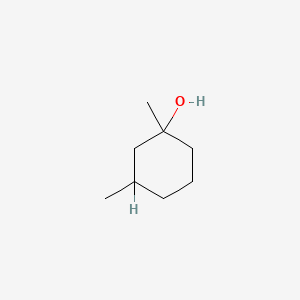

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUSBTCQAFWLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stereoisomers of 1,3-Dimethylcyclohexanol

This technical guide provides a comprehensive overview of the stereoisomers of this compound. It covers the structural analysis of the stereoisomers, their synthesis, separation protocols, and available spectroscopic data. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Stereochemical Analysis

This compound possesses two stereogenic centers at the C1 and C3 positions. The presence of these two chiral centers would typically suggest the existence of 2n = 22 = 4 stereoisomers. However, due to the cyclic nature of the molecule, we must consider the possibility of meso compounds. The stereoisomers are classified as cis and trans based on the relative orientation of the hydroxyl group at C1 and the methyl group at C3.

-

cis-1,3-Dimethylcyclohexanol : In this isomer, the hydroxyl group and the C3-methyl group are on the same side of the cyclohexane (B81311) ring. This configuration possesses a plane of symmetry, rendering the molecule achiral. Therefore, the cis isomer is a meso compound.

-

trans-1,3-Dimethylcyclohexanol : In this isomer, the hydroxyl group and the C3-methyl group are on opposite sides of the ring. This arrangement lacks a plane of symmetry, making the molecule chiral. The trans isomer exists as a pair of non-superimposable mirror images, known as enantiomers.

In total, there are three distinct stereoisomers of this compound: the achiral cis (meso) form and the chiral trans pair of enantiomers, ((1R,3R)-1,3-dimethylcyclohexanol and (1S,3S)-1,3-dimethylcyclohexanol).

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H16O | PubChem[1][2] |

| Molecular Weight | 128.21 g/mol | PubChem[1][2] |

| IUPAC Name | 1,3-dimethylcyclohexan-1-ol | PubChem[1] |

| CAS Number | 55539-04-3 (mixture) | PubChem[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the stereoisomers of this compound. While comprehensive data for each isolated stereoisomer is limited, general spectral information is available for the mixture of isomers.

| Spectroscopy | Data Source |

| 13C NMR | Wiley-VCH GmbH[1] |

| GC-MS | Chemical Concepts, A Wiley Division[1] |

| IR (Vapor Phase) | John Wiley & Sons, Inc.[1] |

Experimental Protocols

Synthesis of this compound Stereoisomers

A common method for the synthesis of this compound is the Grignard reaction, which involves the reaction of 3-methylcyclohexanone (B152366) with a methylmagnesium halide. This reaction typically produces a mixture of the cis and trans diastereomers.

Protocol: Grignard Reaction

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.

-

Grignard Reagent Formation: Add a solution of methyl iodide or methyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.

-

Reaction with Ketone: After the formation of the Grignard reagent is complete, cool the flask in an ice bath. Add a solution of 3-methylcyclohexanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of cis- and trans-1,3-dimethylcyclohexanol, can be purified by fractional distillation or column chromatography.

Separation of Stereoisomers

The separation of the stereoisomers of this compound involves two stages: the separation of the diastereomers (cis and trans) and the resolution of the enantiomers of the trans isomer.

4.2.1 Diastereomer Separation

The cis (meso) and trans (racemic) diastereomers have different physical properties and can be separated by standard laboratory techniques such as fractional distillation or column chromatography.

Protocol: Column Chromatography

-

Stationary Phase: Pack a glass column with silica (B1680970) gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the mixture of cis- and trans-1,3-dimethylcyclohexanol in a minimal amount of the non-polar solvent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane.

-

Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the separated diastereomers.

-

Solvent Removal: Combine the fractions containing the pure diastereomers and remove the solvent under reduced pressure.

4.2.2 Enantiomeric Resolution of trans-1,3-Dimethylcyclohexanol

The resolution of the enantiomers of trans-1,3-dimethylcyclohexanol requires the use of a chiral resolving agent to form diastereomeric derivatives, which can then be separated.

Protocol: Diastereomeric Ester Formation

-

Esterification: React the racemic mixture of trans-1,3-dimethylcyclohexanol with an enantiomerically pure chiral carboxylic acid (e.g., (R)-(-)-mandelic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This reaction forms a mixture of two diastereomeric esters.

-

Separation of Diastereomers: The resulting diastereomeric esters have different physical properties and can be separated by fractional crystallization or column chromatography.

-

Hydrolysis: Hydrolyze the separated diastereomeric esters (e.g., using NaOH or LiOH) to regenerate the individual, enantiomerically pure trans-1,3-dimethylcyclohexanol stereoisomers and the chiral resolving agent.

Conclusion

This compound is a molecule with interesting stereochemical properties, comprising three stereoisomers: a meso cis form and a pair of trans enantiomers. The synthesis of these isomers typically results in a mixture that can be separated using standard chromatographic techniques for the diastereomers and chiral resolution for the enantiomers. A thorough understanding of the stereochemistry and separation of these isomers is essential for their application in various fields, including drug development and materials science.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 1,3-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis and trans isomers of 1,3-dimethylcyclohexanol, focusing on their stereochemistry, conformational analysis, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating key data and experimental methodologies. While direct applications in signaling pathways are not extensively documented in current literature, the structural motifs of substituted cyclohexanols are of interest in medicinal chemistry, and this guide provides a foundational understanding of these specific isomers.

Introduction

This compound (C₈H₁₆O, Molar Mass: 128.21 g/mol ) is a substituted cyclohexanol (B46403) with two stereocenters, leading to the existence of cis and trans diastereomers.[1] The spatial arrangement of the methyl and hydroxyl groups on the cyclohexane (B81311) ring dictates the isomer's three-dimensional structure, which in turn influences its physical, chemical, and potentially biological properties. Understanding the stereochemical nuances of these isomers is crucial for their application in various fields, including organic synthesis and medicinal chemistry.

Stereochemistry and Conformational Analysis

The stereoisomerism in this compound arises from the relative orientations of the methyl group at C-3 and the hydroxyl and methyl groups at C-1. This results in two diastereomers: cis-1,3-dimethylcyclohexanol and trans-1,3-dimethylcyclohexanol. The stability of these isomers is best understood by examining their chair conformations.

Cis Isomer: In the most stable chair conformation of the cis isomer, both the C-1 methyl group and the C-3 methyl group can occupy equatorial positions, while the hydroxyl group is in an axial position, or vice versa. The diequatorial arrangement of the bulky methyl groups is sterically favored as it minimizes 1,3-diaxial interactions, making the cis isomer generally more stable than the trans isomer.[2]

Trans Isomer: For the trans isomer, one methyl group must be in an axial position while the other is equatorial in any given chair conformation. This arrangement inevitably leads to greater steric strain due to 1,3-diaxial interactions between the axial methyl group and the axial hydrogens on the same side of the ring.

The following diagram illustrates the most stable chair conformations of the cis and trans isomers.

Caption: Stable chair conformations of this compound isomers.

Physical and Chemical Properties

Table 1: Physical Properties of 1,3-Dimethylcyclohexane (B1346967) Isomers

| Property | cis-1,3-Dimethylcyclohexane | trans-1,3-Dimethylcyclohexane |

| Boiling Point | 120 °C[8] | 124 °C[9] |

| Melting Point | -76 °C[8] | -90.1 °C |

| Density | 0.784 g/mL at 25 °C[8] | 0.766 g/mL at 25 °C |

Note: Data for 1,3-dimethylcyclohexane is provided as an estimation for the corresponding cyclohexanols.

Experimental Protocols

Synthesis

The synthesis of this compound isomers can be achieved through the Grignard reaction of 3-methylcyclohexanone (B152366) with methylmagnesium bromide. This reaction typically yields a mixture of the cis and trans isomers. The stereoselectivity of the reaction can be influenced by the reaction conditions, such as temperature and solvent.

General Protocol for the Synthesis of this compound:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C. Slowly add a solution of 3-methylcyclohexanone in anhydrous diethyl ether to the Grignard reagent. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain a mixture of cis- and trans-1,3-dimethylcyclohexanol.

The following diagram illustrates the synthetic workflow.

Caption: Synthesis of this compound isomers.

Separation of Isomers

The separation of the cis and trans diastereomers of this compound can be achieved using column chromatography on silica (B1680970) gel.[10][11] The choice of eluent is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically employed. The separation can be monitored by thin-layer chromatography (TLC).

General Protocol for Column Chromatography Separation:

-

Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

-

Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution: Elute the column with a solvent system of gradually increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the separated isomers.

-

Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Spectroscopic Characterization

The cis and trans isomers of this compound can be distinguished by their spectroscopic data, particularly NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are sensitive to their axial or equatorial orientation. In the more stable diequatorial conformation of the cis isomer, the ring protons will exhibit different splitting patterns compared to the axial-equatorial conformation of the trans isomer.

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also dependent on the stereochemistry. Due to symmetry, the cis isomer is expected to show fewer signals in its ¹³C NMR spectrum compared to the less symmetric trans isomer.[12][13][14]

Table 2: Predicted Spectroscopic Data

| Isomer | Predicted ¹H NMR Features | Predicted ¹³C NMR Features |

| cis | Distinct signals for axial and equatorial protons. | Fewer signals due to higher symmetry.[12][13][14] |

| trans | More complex splitting patterns due to the presence of both axial and equatorial substituents. | More signals due to lower symmetry.[13] |

Note: Specific, experimentally verified NMR data for both pure isomers is limited in publicly available literature. The table provides expected differences based on stereochemical principles.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different vibrational modes of the C-C and C-O bonds in the distinct three-dimensional structures of the isomers.

Applications in Drug Development and Signaling Pathways

While there is no extensive literature directly linking this compound to specific signaling pathways or drug development programs, the substituted cyclohexanol scaffold is a recurring motif in biologically active molecules. For instance, certain cyclohexanol analogues have been shown to act as positive modulators of GABA(A) receptor currents, suggesting potential applications as general anesthetics.[13] The conformational rigidity and the ability to present functional groups in well-defined spatial orientations make substituted cyclohexanols attractive scaffolds for the design of new therapeutic agents. Further research is needed to explore the potential biological activities of the cis and trans isomers of this compound.

The following diagram illustrates a hypothetical signaling pathway where a cyclohexanol derivative might act as a modulator.

Caption: Hypothetical GPCR signaling pathway modulation.

Conclusion

This technical guide has summarized the key stereochemical, physical, and spectroscopic properties of the cis and trans isomers of this compound. While specific experimental data for the individual isomers is sparse in the public domain, this document provides a solid foundation based on the principles of conformational analysis and data from analogous compounds. The provided experimental protocols for synthesis and separation offer a starting point for researchers working with these molecules. Although direct biological applications are yet to be fully elucidated, the substituted cyclohexanol scaffold holds promise in medicinal chemistry, warranting further investigation into the potential therapeutic relevance of these specific isomers.

References

- 1. This compound | C8H16O | CID 558957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kbfi.ee [kbfi.ee]

- 4. CIS-1,3-DIMETHYLCYCLOHEXANE(638-04-0) 13C NMR spectrum [chemicalbook.com]

- 5. Discovery and synthesis of cyclohexenyl derivatives as modulators of CC chemokine receptor 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. trans-1,3-Dimethylcyclohexane | 2207-03-6 | TCI EUROPE N.V. [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. Cyclohexane, 1,3-dimethyl-, trans- [webbook.nist.gov]

- 10. columbia.edu [columbia.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. Cyclohexanol analogues are positive modulators of GABA(A) receptor currents and act as general anaesthetics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

conformational analysis of 1,3-Dimethylcyclohexanol

An In-depth Technical Guide to the Conformational Analysis of 1,3-Dimethylcyclohexanol

Introduction

Conformational analysis is a cornerstone of stereochemistry, providing critical insights into the three-dimensional structure of molecules and its influence on their physical properties and chemical reactivity. In the realm of drug development and materials science, a thorough understanding of a molecule's preferred spatial arrangements is paramount for predicting its interactions with biological targets or its material properties. Substituted cyclohexanes represent a classic model for such analysis due to their well-defined chair and boat conformations, with the chair form being significantly more stable.

This technical guide provides a detailed conformational analysis of this compound, a disubstituted cyclohexane (B81311) derivative. It will explore the stereoisomerism of this compound and delve into the energetic factors that govern the stability of its various chair conformations. The principles discussed herein are broadly applicable to the conformational analysis of other complex cyclic systems.

Stereoisomerism in this compound

The presence of two stereocenters at the C1 and C3 positions of the cyclohexane ring in this compound gives rise to diastereomers, which are designated as cis and trans.

-

cis-1,3-Dimethylcyclohexanol : In this isomer, the methyl and hydroxyl groups are on the same side of the cyclohexane ring. This means that in a chair conformation, one substituent will be in an axial position while the other is equatorial, or both will be axial, or both will be equatorial, depending on the specific chair flip. For a cis-1,3 relationship, the substituents will be either both axial or both equatorial.

-

trans-1,3-Dimethylcyclohexanol : In this isomer, the methyl and hydroxyl groups are on opposite sides of the ring. Consequently, in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position.

The relative stability of these isomers and their conformers is dictated by the magnitude of steric strain, primarily arising from 1,3-diaxial interactions.

Conformational Analysis of cis-1,3-Dimethylcyclohexanol

The cis isomer of this compound can exist as two interconverting chair conformations through a process known as a ring flip.

-

Diequatorial (e,e) Conformer : In this conformation, both the C1-methyl group and the C3-hydroxyl group occupy equatorial positions.[1][2] Substituents in equatorial positions are generally more stable as they point away from the bulk of the ring, minimizing steric hindrance.[3][4] This conformer is therefore expected to be the most stable.

-

Diaxial (a,a) Conformer : Following a ring flip, both substituents move to axial positions.[1][2] This conformation is significantly destabilized by multiple 1,3-diaxial interactions.[1] Specifically, the axial methyl group experiences steric repulsion with the axial hydrogens on C3 and C5, and the axial hydroxyl group experiences similar repulsions with the axial hydrogens on C1 and C5. Furthermore, a highly destabilizing 1,3-syn-axial interaction occurs between the methyl and hydroxyl groups themselves.

The energy difference between axial and equatorial conformers is quantified by A-values, which represent the Gibbs free energy difference (ΔG°) for a substituent moving from the equatorial to the axial position.[5][6] The larger the A-value, the greater the steric bulk of the substituent and its preference for the equatorial position.[6]

Conformational Analysis of trans-1,3-Dimethylcyclohexanol

For the trans isomer, one substituent is always axial and the other is equatorial. The ring flip interconverts these positions.

-

Conformer 1 (1e,3a) : The C1-methyl group is in the equatorial position, and the C3-hydroxyl group is in the axial position.

-

Conformer 2 (1a,3e) : The C1-methyl group is in the axial position, and the C3-hydroxyl group is in the equatorial position.

The relative stability of these two conformers depends on which substituent occupies the more sterically demanding axial position. The conformer with the bulkier group in the equatorial position will be favored.[7] Since the methyl group has a larger A-value than the hydroxyl group, the conformation where the methyl group is equatorial (1e,3a) is the more stable of the two. The two chair conformations of the trans isomer are energetically equivalent only if the substituents are identical.[7]

Quantitative Analysis of Conformational Energies

The steric strain in the different conformers can be estimated by summing the energies of the destabilizing interactions, primarily the 1,3-diaxial interactions. These are closely related to gauche-butane interactions, with a single axial methyl group introducing about 7.6 kJ/mol (1.8 kcal/mol) of strain.[8][9]

| Substituent | A-Value (kcal/mol) | 1,3-Diaxial Strain (kcal/mol) |

| Methyl (-CH₃) | ~1.74[6] | ~1.8 (2 x 0.9) |

| Hydroxyl (-OH) | ~0.87[5] | ~1.0 (2 x 0.5) |

Note: A-values can be solvent-dependent, especially for hydrogen-bonding groups like -OH.[5] The 1,3-diaxial strain values are approximations for interaction with two axial hydrogens.

Summary of Conformational Stabilities

| Isomer | Conformer | Axial/Equatorial Positions | Major Steric Interactions | Estimated Relative Energy (kcal/mol) | Stability |

| cis | e,e | C1-CH₃ (eq), C3-OH (eq) | None | 0 (Reference) | Most Stable |

| a,a | C1-CH₃ (ax), C3-OH (ax) | CH₃↔H, OH↔H, CH₃↔OH (1,3-diaxial) | > 5.4 | Least Stable | |

| trans | 1e,3a | C1-CH₃ (eq), C3-OH (ax) | OH↔H (1,3-diaxial) | ~1.0 | More Stable |

| 1a,3e | C1-CH₃ (ax), C3-OH (eq) | CH₃↔H (1,3-diaxial) | ~1.8 | Less Stable |

For cis-1,3-dimethylcyclohexane, the energy of the diaxial conformation is estimated to be around 5.6 kcal/mol higher than the diequatorial form, leading to an equilibrium mixture of over 99.99% of the diequatorial conformer.[10] A similar strong preference is expected for cis-1,3-dimethylcyclohexanol. The energy difference between the two trans conformers is approximately the difference in their A-values: 1.8 - 1.0 = 0.8 kcal/mol.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique for quantifying conformational equilibria.

-

Sample Preparation : The substituted cyclohexane is dissolved in a solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

-

Data Acquisition : The ¹H or ¹³C NMR spectrum is recorded at room temperature, where ring flipping is rapid, resulting in averaged signals. The sample is then cooled until the rate of interconversion becomes slow on the NMR timescale. At this point, separate signals for the axial and equatorial conformers can be resolved.

-

Analysis : The ratio of the conformers is determined by integrating the signals corresponding to each species. The Gibbs free energy difference (ΔG°) can then be calculated using the equation ΔG° = -RT ln K, where K is the equilibrium constant (ratio of conformers), R is the gas constant, and T is the temperature in Kelvin.[11][12]

-

Structural Assignment : The Karplus equation, which relates the vicinal coupling constant (³J) to the dihedral angle between two adjacent C-H bonds, can be used to distinguish between axial and equatorial protons and thus assign the conformations.

Computational Chemistry

Molecular mechanics and quantum mechanics (ab initio) calculations are used to model the potential energy surface of the molecule.

-

Structure Input : The 3D coordinates for the different chair conformations of the cis and trans isomers are generated.

-

Energy Minimization : The geometry of each conformer is optimized to find the lowest energy structure for that conformation.

-

Energy Calculation : The single-point energy of each minimized structure is calculated using a selected level of theory (e.g., B3LYP or MP2 with an appropriate basis set).

-

Analysis : The relative energies of the conformers are compared to determine the most stable species and the energy differences between them. These theoretical values can then be compared with experimental results.

Visualization of Conformational Analysis Workflow

Caption: Logical workflow for the conformational analysis of this compound.

References

- 1. homework.study.com [homework.study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4.7 Conformations of Monosubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 9. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 10. trans-dimethylcyclohexane.html [ursula.chem.yale.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. The A value of a substituent on a cyclohexane ring is essentially... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the Chair Conformation of cis-1,3-Dimethylcyclohexanol

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the conformational isomers of cis-1,3-Dimethylcyclohexanol, with a focus on the thermodynamic stability of its chair conformations. The principles outlined are fundamental to stereochemistry and are critical in fields such as medicinal chemistry and materials science, where molecular shape dictates function and interaction.

Introduction to Conformational Analysis of Substituted Cyclohexanes

Cyclohexane (B81311) and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering adjacent C-H bonds).[1][2][3] In a chair conformation, the substituent positions are not equivalent, existing as either axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring).[2]

For substituted cyclohexanes, the interconversion between two distinct chair conformations, known as ring-flipping, is a rapid process at room temperature. However, the energetic equivalence of these two chairs is lifted when substituents are present. The relative stability of the conformers is dictated by the steric strain experienced by the substituents, primarily through 1,3-diaxial interactions.[4][5] These are repulsive steric interactions between an axial substituent and the axial hydrogens (or other substituents) on the same face of the ring.[5][6] Generally, a chair conformation is more stable when a bulky substituent occupies an equatorial position.[4][7]

Chair Conformations of cis-1,3-Dimethylcyclohexanol

The cis isomer of a 1,3-disubstituted cyclohexane has both substituents on the same face of the ring. This geometric constraint dictates that in a chair conformation, both substituents must be either axial (diaxial) or equatorial (diequatorial).[2][8] Consequently, cis-1,3-Dimethylcyclohexanol exists as an equilibrium between two chair conformers, as depicted in the workflow below.

-

Conformer A: Diequatorial (e,e) : Both the methyl group at C-1 and the hydroxyl group at C-3 occupy equatorial positions.

-

Conformer B: Diaxial (a,a) : Following a ring flip, both the methyl group and the hydroxyl group occupy axial positions.[9]

The equilibrium between these two conformations is not balanced. The diaxial conformer is significantly destabilized by severe steric hindrance, making the diequatorial conformer the overwhelmingly predominant species.

Quantitative Stability Analysis: A-Values

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[10] Larger A-values correspond to greater steric bulk and a stronger preference for the equatorial position.[10]

The A-values for the methyl and hydroxyl groups are summarized in the table below.

| Substituent | A-Value (kcal/mol) | Rationale for Steric Strain |

| Methyl (-CH₃) | 1.74[10] | The axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens, creating significant steric strain.[6] |

| Hydroxyl (-OH) | 0.87[11] | The smaller size and ability of the O-H bond to rotate away from the ring's interior result in less steric strain compared to a methyl group.[11] |

Analysis of Conformational Energy:

-

Diequatorial (e,e) Conformer: In this conformation, both bulky substituents are in the sterically favored equatorial positions. There are no significant 1,3-diaxial interactions involving these groups, making this the low-energy, highly stable conformer.[4][9]

-

Diaxial (a,a) Conformer: This conformer is highly unstable for two primary reasons:

-

Individual 1,3-Diaxial Interactions: The axial methyl group interacts with axial hydrogens at C-5, and the axial hydroxyl group interacts with axial hydrogens at C-5. The sum of their individual A-values (1.74 + 0.87 = 2.61 kcal/mol) provides a baseline for the instability.

-

Syn-Axial Interaction: A highly destabilizing 1,3-diaxial interaction occurs directly between the axial methyl and axial hydroxyl groups. This repulsion is far greater than that with axial hydrogens and renders the diaxial conformer practically negligible at equilibrium. For the analogous cis-1,3-dimethylcyclohexane, the diaxial conformer is so unstable that the compound is considered "anancomeric," meaning the equilibrium lies almost exclusively on one side.[8]

-

The energy difference between the two conformers of cis-1,3-Dimethylcyclohexanol is therefore substantially greater than 2.61 kcal/mol, leading to a population ratio that is almost entirely the diequatorial form.

Experimental Protocols for Conformational Analysis

While specific experimental data for cis-1,3-Dimethylcyclohexanol is not detailed herein, the determination of conformational energies and equilibria for substituted cyclohexanes is typically achieved through the following well-established methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Low-Temperature Measurement: The sample is cooled to a temperature where the ring-flipping process becomes slow on the NMR timescale (typically below -60 °C).

-

Spectral Acquisition: At this low temperature, the signals for the individual axial and equatorial conformers can be resolved and observed separately in the ¹H or ¹³C NMR spectrum.

-

Integration and Calculation: The relative populations of the two conformers are determined by integrating the areas of their respective characteristic signals.

-

Free Energy Calculation: The Gibbs free energy difference (ΔG°) is calculated from the equilibrium constant (K_eq) using the equation: ΔG° = -RT ln(K_eq) , where K_eq is the ratio of the equatorial to axial conformer populations.

Computational Chemistry:

-

Model Building: The 3D structures of both the diequatorial and diaxial conformers are built using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized using quantum mechanics (e.g., Density Functional Theory, DFT) or molecular mechanics methods to find the lowest energy structure for each.

-

Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory.

-

Relative Energy Determination: The difference in the calculated energies provides a theoretical value for the stability difference between the conformers.

Visualization of Conformational Equilibrium

The logical relationship and thermodynamic favorability in the conformational equilibrium of cis-1,3-Dimethylcyclohexanol are illustrated below.

References

- 1. Conformational analysis of cyclohexane | PPTX [slideshare.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cyclohexane - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Methylcyclohexane - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. homework.study.com [homework.study.com]

- 10. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of 1,3-Dimethylcyclohexanol from 3-Methylcyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethylcyclohexanol from 3-methylcyclohexanone (B152366). The primary method detailed is the Grignard reaction, a robust and widely utilized carbon-carbon bond-forming reaction. This document outlines the reaction mechanism, stereochemical considerations, a detailed experimental protocol, and methods for purification and characterization of the final product.

Introduction

The synthesis of substituted cyclohexanol (B46403) derivatives is of significant interest in organic and medicinal chemistry due to their prevalence in natural products and their potential as chiral building blocks in the development of new therapeutic agents. This compound, a tertiary alcohol, can be efficiently synthesized from 3-methylcyclohexanone through the nucleophilic addition of a methyl group via a Grignard reagent. This guide will focus on the practical execution of this transformation, providing the necessary details for its successful implementation in a laboratory setting.

Reaction Mechanism and Stereochemistry

The core of this synthesis is the Grignard reaction, where an organomagnesium halide (in this case, methylmagnesium bromide or iodide) acts as a potent nucleophile. The reaction proceeds via the nucleophilic attack of the carbanionic methyl group of the Grignard reagent on the electrophilic carbonyl carbon of 3-methylcyclohexanone.[1][2] This attack leads to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.[2][3]

The addition of the Grignard reagent to the carbonyl group can occur from either the axial or equatorial face of the cyclohexanone (B45756) ring, leading to the formation of two diastereomers: cis-1,3-dimethylcyclohexanol and trans-1,3-dimethylcyclohexanol. The stereochemical outcome is influenced by steric hindrance and torsional strain in the transition state.[4] Generally, for unhindered Grignard reagents like methylmagnesium bromide, the attack often favors the equatorial direction to avoid steric interactions with the axial hydrogens at the C3 and C5 positions. However, the presence of the methyl group at the 3-position introduces additional steric factors that can influence the diastereomeric ratio. The final product is typically a mixture of both cis and trans isomers.[5]

dot```dot graph "Grignard Reaction Mechanism" { rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants ketone [label="3-Methylcyclohexanone", shape=box, style=rounded, fillcolor="#F1F3F4"]; grignard [label="CH₃MgBr\n(Methylmagnesium Bromide)", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Intermediate intermediate [label="Magnesium Alkoxide Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Workup workup [label="H₃O⁺\n(Acidic Workup)", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Products product [label="this compound\n(cis and trans isomers)", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Pathway ketone -> intermediate [label="Nucleophilic Attack"]; grignard -> intermediate; intermediate -> product [label="Protonation"]; workup -> product; }

Caption: A flowchart of the experimental workflow for the synthesis.

Characterization Data

The synthesized this compound is a mixture of cis and trans diastereomers. The characterization data for each isomer is crucial for confirming the product's identity and purity.

4.1. Spectroscopic Data

| Technique | cis-1,3-Dimethylcyclohexanol | trans-1,3-Dimethylcyclohexanol |

| ¹H NMR | Characteristic peaks for two methyl groups and cyclohexyl protons. The chemical shifts will differ slightly from the trans isomer. | Distinct signals for the two methyl groups and the cyclohexyl protons, with different chemical shifts and coupling constants compared to the cis isomer. |

| ¹³C NMR | Expected to show 8 distinct signals due to the lack of a plane of symmetry in the most stable chair conformation. | Expected to show 5 signals in the proton-decoupled spectrum due to a plane of symmetry in the diequatorial conformation. |

| IR (cm⁻¹) | Broad O-H stretch (~3400), C-H stretches (~2950-2850), C-O stretch (~1150). | Broad O-H stretch (~3400), C-H stretches (~2950-2850), C-O stretch (~1150). The fingerprint region may show minor differences from the cis isomer. |

Note: Actual peak positions and multiplicities can be found in spectral databases or through experimental determination.

Expected Yield and Purity

The Grignard reaction is generally high-yielding. A typical yield for this synthesis, after purification, is in the range of 70-85%. The purity of the final product can be assessed by Gas Chromatography (GC) to determine the diastereomeric ratio and by NMR and IR spectroscopy to identify any residual starting material or byproducts.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All operations involving Grignard reagents must be conducted under an inert atmosphere and away from sources of ignition.

-

Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid open flames.

-

Iodomethane is a toxic and carcinogenic substance. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

-

The reaction quenching with acid is highly exothermic. Perform this step slowly and with efficient cooling.

Conclusion

The synthesis of this compound from 3-methylcyclohexanone via a Grignard reaction is a classic and effective method for producing this tertiary alcohol. Careful attention to anhydrous conditions and reaction temperature control is critical for achieving a high yield. The resulting diastereomeric mixture can be analyzed and potentially separated by standard chromatographic or distillation techniques, providing access to stereochemically defined building blocks for further synthetic applications. This guide provides a solid foundation for researchers to successfully perform this synthesis and characterize the resulting products.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,3-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylcyclohexanol is a cyclic alcohol with significant applications in various fields of chemical synthesis and research. Its stereoisomers, cis and trans, exhibit distinct physical and chemical properties that are crucial for their application in areas such as fragrance development and as chiral building blocks in medicinal chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities.

Physicochemical Properties

This compound is a saturated cyclic alcohol. Its chemical formula is C₈H₁₆O, and it has a molecular weight of approximately 128.21 g/mol .[1][2][3] The presence of two stereocenters at positions 1 and 3 gives rise to two geometric isomers: cis-1,3-Dimethylcyclohexanol and trans-1,3-Dimethylcyclohexanol.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [1][2][3] |

| CAS Number | 55539-04-3 | [3][4][5] |

| Vapor Pressure | 0.377 mmHg at 25°C | [4] |

Isomer-Specific Properties

Obtaining precise, experimentally verified physical constants for each isomer of this compound is challenging due to limited published data. The data below is a compilation of available information. For comparison, data for the closely related compound cis-1,3-dimethylcyclohexane (B1347349) is included, which can provide an estimate for the boiling point and density of the corresponding alcohol, though the hydroxyl group will increase these values.

| Property | cis-1,3-Dimethylcyclohexanol | trans-1,3-Dimethylcyclohexanol | Reference |

| Boiling Point | ~120 °C (for cis-1,3-dimethylcyclohexane) | ~124 °C (for trans-1,3-dimethylcyclohexane) | [6][7] |

| Density | ~0.784 g/mL at 25 °C (for cis-1,3-dimethylcyclohexane) | ~0.78 g/mL (for trans-1,3-dimethylcyclohexane) | [6] |

Note: The boiling points and densities of the alcohols will be higher than their alkane counterparts due to hydrogen bonding.

Experimental Protocols

Synthesis of this compound (Mixture of Isomers) via Grignard Reaction

This protocol outlines the synthesis of this compound from 3-methylcyclohexanone (B152366) using a Grignard reagent. This reaction typically produces a mixture of cis and trans isomers.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

3-Methylcyclohexanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, reflux condenser with drying tube)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried three-necked flask under a nitrogen atmosphere, place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous diethyl ether. Prepare a solution of iodomethane in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the iodomethane solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. Once initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.[8]

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Dissolve 3-methylcyclohexanone in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[9]

-

Workup: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.[8]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation or column chromatography to separate the isomers.[8]

Experimental Workflow for Grignard Synthesis

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers of this compound can be achieved by preparative gas-liquid chromatography (GLC) or fractional distillation.[10] Isomerization can also be induced using reagents like aluminum isopropoxide to alter the isomeric ratio.[10]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectra of the cis and trans isomers are expected to show characteristic signals for the methyl groups and the proton on the carbon bearing the hydroxyl group. The chemical shifts and coupling constants will differ due to the different spatial arrangements of the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts are highly sensitive to the stereochemistry of the molecule. The signals for the carbons of the cyclohexane (B81311) ring and the methyl groups will have distinct chemical shifts for the cis and trans isomers. A study by Dallinga and van der Hage provides detailed ¹³C NMR data for various dimethylcyclohexanols.[10]

¹³C NMR Chemical Shifts (ppm) for cis- and trans-1,3-Dimethylcyclohexanol (Data derived from related studies and may require experimental verification)

| Carbon | cis Isomer (Predicted) | trans Isomer (Predicted) |

| C1 | ~70 | ~72 |

| C2 | ~35 | ~37 |

| C3 | ~30 | ~32 |

| C4 | ~20 | ~22 |

| C5 | ~36 | ~38 |

| C6 | ~45 | ~47 |

| 1-CH₃ | ~28 | ~25 |

| 3-CH₃ | ~22 | ~22 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.[11] A strong C-O stretching absorption will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[12] C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 128. Common fragmentation patterns for cyclohexanols include the loss of water (M-18), loss of a methyl group (M-15), and cleavage of the ring.

Biological Activity and Drug Development Relevance

Currently, there is limited specific information available in the public domain regarding the biological activity and signaling pathways directly associated with this compound. However, cyclohexanol (B46403) derivatives, in general, are known to possess a range of biological activities, including antimicrobial and anticancer properties.

Some studies on other dimethylcyclohexanol isomers have suggested potential ecological roles and biological activity. For instance, 2,6-dimethylcyclohexanol (B1210312) has been identified in certain aquatic plants and is explored for its potential in various biological research areas.

For drug development professionals, the interest in this compound would primarily lie in its potential as a chiral building block for the synthesis of more complex, biologically active molecules. The stereoisomers of this compound can serve as templates or starting materials for the enantioselective synthesis of pharmaceutical compounds.

Logical Relationship for Drug Development Application

Caption: Potential role of this compound isomers in drug development.

Safety Information

This compound is classified as a combustible liquid. It is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

References

- 1. Cyclohexanol, 1,3-dimethyl-, cis- | C8H16O | CID 13435948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C8H16O | CID 558957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. 顺-1,3-二甲基环己烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. kbfi.ee [kbfi.ee]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,3-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the stereoisomers of 1,3-Dimethylcyclohexanol. Differentiating between cis and trans isomers is critical in drug development and chemical synthesis, as stereochemistry profoundly impacts molecular properties and biological activity. NMR spectroscopy is the most powerful tool for this purpose, providing detailed structural information at the atomic level.

This document outlines the foundational principles of conformational analysis that govern the spectral differences between the cis and trans isomers, presents expected spectral data in tabular format, details a standard experimental protocol for data acquisition, and provides a logical workflow for spectral analysis.

Conformational Analysis: The Key to Spectral Differentiation

The spectral differences between cis- and trans-1,3-dimethylcyclohexanol arise from their different three-dimensional structures, specifically the preferred "chair" conformation of the cyclohexane (B81311) ring. The positions of the methyl (CH₃) and hydroxyl (OH) groups (axial vs. equatorial) dictate the chemical environment of each carbon and proton, leading to unique chemical shifts.

-

A-Values : The steric strain of a substituent in the axial position is quantified by its A-value. The methyl group has a larger A-value (~1.7 kcal/mol) than the hydroxyl group (~0.9 kcal/mol), indicating a stronger preference for the equatorial position.

-

Cis Isomer : In the most stable chair conformation of the cis isomer, the larger methyl group at C3 occupies an equatorial position, forcing the hydroxyl group at C1 into an axial position. The C1-methyl group is also equatorial.

-

Trans Isomer : For the trans isomer, the most stable conformation places both the C3-methyl group and the C1-hydroxyl group in equatorial positions to minimize steric strain. The C1-methyl group is consequently in an axial position.

These conformational preferences reduce the molecular symmetry and determine which protons and carbons are chemically equivalent, directly impacting the number of signals and their positions in the NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers (in CDCl₃)

| Assignment | cis-1,3-Dimethylcyclohexanol | trans-1,3-Dimethylcyclohexanol |

| δ (ppm) | Multiplicity | |

| C1–OH | ~1.5 - 2.5 | broad singlet |

| C1–CH₃ | ~1.20 | singlet |

| C3–H | ~1.70 | multiplet |

| C3–CH₃ | ~0.90 | doublet |

| Ring CH₂ | ~1.2 - 1.8 | multiplets |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Isomers (in CDCl₃)

| Assignment | cis-1,3-Dimethylcyclohexanol (δ, ppm) | trans-1,3-Dimethylcyclohexanol (δ, ppm) |

| C1 (C–OH) | ~70.5 | ~72.0 |

| C2 | ~36.0 | ~40.0 |

| C3 (CH–CH₃) | ~32.5 | ~28.0 |

| C4 | ~35.0 | ~35.5 |

| C5 | ~22.0 | ~22.5 |

| C6 | ~45.0 | ~50.0 |

| C1–CH₃ | ~25.0 | ~30.0 |

| C3–CH₃ | ~22.5 | ~22.0 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are estimates.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound samples.

1. Sample Preparation

-

Solvent Selection : Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration : Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard : The residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C) is often used for referencing. Alternatively, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

-

Sample Filtration : Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Spectrometer Setup and ¹H NMR Acquisition

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Matching : Tune and match the probe for the ¹H frequency.

-

Locking : Lock the field frequency using the deuterium (B1214612) signal from the solvent.

-

Shimming : Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters :

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : ~12-16 ppm.

-

Acquisition Time : ~2-3 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8 to 16 scans, depending on the sample concentration.

-

Temperature : 298 K (25 °C).

-

3. ¹³C NMR Acquisition

-

Tuning and Matching : Tune and match the probe for the ¹³C frequency.

-

Acquisition Parameters :

-

Pulse Sequence : Standard single-pulse with proton decoupling (e.g., zgpg30 or similar).

-

Spectral Width : ~220-240 ppm.

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 128 to 1024 scans, as ¹³C is much less sensitive than ¹H.

-

4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the reference signal.

-

For ¹H spectra, integrate the signals to determine the relative number of protons.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical relationship between the molecular structure of the this compound isomers and their expected NMR signals. This workflow is fundamental to assigning a spectrum to the correct stereoisomer.

Figure 1. Logical workflow for differentiating this compound isomers via NMR.

An In-depth Technical Guide to the Mass Spectrometry of 1,3-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 1,3-Dimethylcyclohexanol, a saturated monocyclic tertiary alcohol. The information presented herein is intended to support researchers and professionals in the fields of chemistry, pharmacology, and drug development in understanding the fragmentation behavior of this compound and in developing analytical methods for its identification and quantification.

Executive Summary

This compound (C8H16O, molecular weight: 128.21 g/mol ) is a volatile organic compound whose structural elucidation can be effectively achieved using mass spectrometry, particularly through electron ionization (EI). This document details the characteristic fragmentation patterns observed in the EI mass spectrum of this compound, provides a quantitative summary of its major fragment ions, outlines a typical experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and presents a visual representation of the primary fragmentation pathways.

Mass Spectral Data Presentation

The electron ionization mass spectrum of this compound is characterized by the absence or very low abundance of the molecular ion peak (M+) at m/z 128, a common feature for alcohols. The spectrum is dominated by fragment ions resulting from alpha-cleavage, dehydration, and ring cleavage events. The major fragment ions and their relative intensities are summarized in Table 1.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 113 | ~25 | [M - CH3]+ |

| 110 | ~15 | [M - H2O]+ |

| 95 | ~70 | [M - H2O - CH3]+ |

| 81 | ~40 | [C6H9]+ |

| 71 | 100 | [C5H11]+ |

| 58 | ~60 | [C3H6O]+• |

| 43 | ~55 | [C3H7]+ |

Table 1: Summary of major fragment ions in the electron ionization mass spectrum of a this compound isomer. Data is estimated from the visual inspection of the mass spectrum from the NIST WebBook.

Interpretation of the Mass Spectrum

The fragmentation of this compound under electron ionization is driven by the formation of a radical cation and the subsequent cleavage of bonds to yield more stable carbocations. The key fragmentation pathways are:

-

Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group (C-1) and the adjacent carbon in the ring, as well as the bond to the methyl group at C-1, are susceptible to cleavage. The loss of the methyl group at C-1 results in the ion at m/z 113.

-

Dehydration: The elimination of a water molecule from the molecular ion is a characteristic fragmentation for alcohols, leading to the formation of an ion at m/z 110.

-

Combined Fragmentation: A prominent peak at m/z 95 is likely due to the sequential loss of a water molecule and a methyl group.

-

Ring Cleavage: The base peak at m/z 71 and other significant peaks at m/z 81 and 58 are attributed to various ring cleavage mechanisms of the cyclohexyl ring, often following initial fragmentation events like dehydration. The ion at m/z 58 likely arises from a McLafferty-type rearrangement.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1 Sample Preparation

For analysis of volatile organic compounds like this compound, several sample introduction techniques can be employed, including:

-

Direct Liquid Injection: A dilute solution of the analyte in a volatile solvent (e.g., methanol (B129727) or hexane) is injected directly into the GC inlet.

-

Headspace Analysis: For samples in a complex matrix, static or dynamic headspace sampling can be used to introduce the volatile analyte into the GC system, leaving non-volatile components behind.

-

Solid-Phase Microextraction (SPME): An SPME fiber is exposed to the sample (liquid or headspace) to adsorb the analyte, which is then thermally desorbed in the GC inlet.

4.2 Gas Chromatography (GC) Conditions

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound from other components.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold for 5 minutes. This program should be optimized based on the sample matrix and other target analytes.

4.3 Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Solvent Delay: A solvent delay of 2-3 minutes is typically used to prevent the solvent peak from saturating the detector.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed primary fragmentation pathways for this compound.

Caption: Primary fragmentation pathways of this compound.

Caption: General experimental workflow for GC-MS analysis.

Infrared Spectroscopy of 1,3-Dimethylcyclohexanol: A Technical Guide

This guide provides a comprehensive overview of the principles and methodologies for analyzing 1,3-Dimethylcyclohexanol using infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are interested in the structural characterization of this substituted cyclohexanol. The document outlines experimental protocols, expected spectral data, and the influence of stereoisomerism on the infrared spectrum.

Introduction to Infrared Spectroscopy of Alcohols

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The method is based on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), which serves as a unique "fingerprint" for the molecule.

For alcohols like this compound, IR spectroscopy is particularly useful for identifying the hydroxyl (-OH) group and the alkyl (C-H, C-C, and C-O) framework. This compound exists as cis and trans stereoisomers, and while their IR spectra are broadly similar due to the presence of the same functional groups, subtle differences, particularly in the fingerprint region (below 1500 cm⁻¹), can be used to distinguish between them. These differences arise from the distinct steric environments and symmetries of the two isomers, which affect the vibrational modes of the molecule.

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid Samples

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and convenient method for analyzing liquid samples like this compound. This technique requires minimal sample preparation and is non-destructive.

2.1 Materials and Instrumentation

-

Sample: this compound (cis, trans, or a mixture)

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer

-

Accessory: An Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide).[1]

-

Solvent: Isopropanol (B130326) or ethanol (B145695) for cleaning.

-

Wipes: Lint-free laboratory wipes.

2.2 Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol to remove any residual contaminants.[2] Allow the solvent to evaporate completely.

-

Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.[3] The typical scanning range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.[3]

-

-

Sample Application:

-

Place a small drop (1-2 drops) of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[4]

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument will automatically ratio the single beam spectrum of the sample against the background spectrum to generate the final absorbance or transmittance spectrum.

-

To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.[3]

-

-

Cleaning and Post-Analysis:

-

After the measurement is complete, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Process the spectrum using the instrument's software. This may include baseline correction, smoothing, and peak picking to identify the exact wavenumbers of the absorption bands.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for obtaining an IR spectrum of this compound using an ATR-FTIR spectrometer.

Caption: Workflow for ATR-FTIR analysis of liquid this compound.

Spectral Data and Interpretation

While a publicly available, peer-reviewed spectrum with a complete peak list for this compound is not readily accessible, the expected absorption bands can be predicted based on the known frequencies of its functional groups. The following table summarizes these expected vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3600–3200 | Strong, Broad | O-H Stretch (intermolecular hydrogen bonding) |

| ~2960–2850 | Strong | C-H Stretch (sp³ hybridized C-H bonds in the ring and methyl groups) |

| ~1470–1450 | Medium | CH₂ Scissoring (bending) |

| ~1380 | Medium | CH₃ Bending (symmetric) |

| ~1150–1050 | Strong | C-O Stretch (tertiary alcohol) |

4.1 Analysis of Key Spectral Regions

-

O-H Stretching Region (3600–3200 cm⁻¹): The most prominent feature in the spectrum of this compound is a strong and broad absorption band in this region. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.

-

C-H Stretching Region (3000–2850 cm⁻¹): Strong absorptions in this region are characteristic of the stretching vibrations of sp³-hybridized C-H bonds. These peaks arise from the C-H bonds of the cyclohexane (B81311) ring and the two methyl groups.

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule's overall structure.

-

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups appear around 1470-1450 cm⁻¹ and 1380 cm⁻¹, respectively.

-

C-O Stretching: A strong absorption band corresponding to the C-O stretching vibration of the tertiary alcohol is expected in the 1150–1050 cm⁻¹ range. The exact position of this peak can be sensitive to the stereochemistry of the molecule. For substituted cyclohexanols, an axial C-O bond often absorbs at a lower wavenumber than an equatorial C-O bond. This difference could be a key indicator for distinguishing between the cis and trans isomers of this compound.

-

4.2 Expected Differences Between Cis and Trans Isomers

The primary structural difference between cis- and trans-1,3-Dimethylcyclohexanol lies in the relative orientations (axial or equatorial) of the two methyl groups and the hydroxyl group in the dominant chair conformation. These conformational differences, though subtle, can lead to variations in the IR spectrum:

-

C-O Stretch: The position of the C-O stretch is known to be sensitive to its axial or equatorial orientation. It is plausible that the cis and trans isomers will exhibit slightly different wavenumbers for this absorption.

-

Fingerprint Region: The overall pattern of peaks in the 1300-700 cm⁻¹ range is highly dependent on the molecule's symmetry and conformation. Therefore, the cis and trans isomers are expected to show discernible differences in this region, allowing for their differentiation.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. The presence of key functional groups, such as the hydroxyl and alkyl moieties, is readily confirmed by characteristic absorption bands. While the overall spectra of the cis and trans isomers are similar, subtle but significant differences, particularly in the C-O stretching frequency and the fingerprint region, can be exploited to distinguish between these stereoisomers. The ATR-FTIR methodology provides a rapid and reliable means of obtaining high-quality spectra from liquid samples, making it an ideal technique for routine analysis and research applications in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Synthesis of 1,3-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethylcyclohexanol, a disubstituted cyclohexanol (B46403) with applications in organic synthesis and as a building block in medicinal chemistry. The primary focus of this document is the mechanistic pathway of its synthesis via the Grignard reaction, detailed experimental protocols, and a summary of relevant quantitative data.

Core Synthesis Mechanism: Grignard Reaction

The most common and effective method for the synthesis of this compound is the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI), to 3-methylcyclohexanone. This reaction proceeds via a nucleophilic attack of the carbanionic methyl group of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound.

The reaction produces a mixture of two diastereomers: cis-1,3-dimethylcyclohexanol and trans-1,3-dimethylcyclohexanol. The stereochemical outcome is influenced by the steric hindrance of the 3-methyl group on the cyclohexanone (B45756) ring, which directs the incoming nucleophile. Generally, the Grignar-d reagent will attack from the less hindered face of the carbonyl group.

Signaling Pathway of this compound Synthesis

Caption: Mechanism of this compound synthesis via Grignard reaction.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound adapted from established procedures for similar Grignard reactions.

Materials and Reagents

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Methyl iodide or methyl bromide

-

3-Methylcyclohexanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle

Experimental Workflow

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Dimethylcyclohexanol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,3-dimethylcyclohexanol, a tertiary alcohol, through the nucleophilic addition of a methyl Grignard reagent to 3-methylcyclohexanone (B152366). The Grignard reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it a cornerstone of organic synthesis.[1][2][3] This application note outlines the preparation of the methylmagnesium halide Grignard reagent, its subsequent reaction with the ketone, and the procedures for workup and purification of the final product. The methodologies presented are intended to provide a reliable framework for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The Grignard reaction is a fundamental organometallic chemical reaction where an alkyl, vinyl, or aryl-magnesium halide (the Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbon atom, such as the carbonyl carbon in aldehydes and ketones.[4] The reaction with a ketone, as detailed in this protocol, is a classic and efficient method for the synthesis of tertiary alcohols.[4]

The synthesis of this compound is achieved in a two-stage process:

-

Formation of the Grignard Reagent: A methyl halide (e.g., methyl iodide or methyl bromide) reacts with magnesium metal in an anhydrous ethereal solvent to form the methylmagnesium halide.

-

Nucleophilic Addition and Workup: The prepared Grignard reagent is then reacted with 3-methylcyclohexanone. The nucleophilic methyl group attacks the carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting magnesium alkoxide intermediate to yield the final product, this compound.

Strict anhydrous (dry) conditions are paramount for the success of this reaction, as Grignard reagents are highly basic and will react readily with protic solvents, such as water, which would quench the reagent and significantly reduce the yield.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Methylcyclohexanone | 1.0 eq | |

| Magnesium Turnings | 1.2 eq | [5] |

| Methyl Iodide | 1.1 eq | [5] |

| Anhydrous Diethyl Ether | ~0.2 M solution | [6] |

| Reaction Conditions | ||

| Grignard Formation | Reflux | [5] |

| Nucleophilic Addition | 0 °C to Room Temp. | [5] |

| Reaction Time | 1-2 hours | [5] |

| Product Characterization | ||

| Molecular Formula | C₈H₁₆O | [7][8] |

| Molecular Weight | 128.21 g/mol | [7][8] |

| Appearance | Colorless liquid | |

| Boiling Point | 175-176 °C | |

| Yield | ||

| Theoretical Yield | Calculated based on limiting reagent | |

| Actual Yield (Analogous Reaction) | ~95% (with methyllithium) | [9] |

Experimental Protocol

This protocol details a general procedure for the synthesis of this compound via a Grignard reaction. Researchers should adapt this procedure based on their specific laboratory conditions and scale.

Materials:

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

3-Methylcyclohexanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

5% Hydrochloric acid (optional)

Equipment:

-